Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Overview
Description
Cyclohexanamine, N-[(triethoxysilyl)methyl]- is an organic compound with the molecular formula C13H29NO3Si. It is a mono-constituent substance, meaning it is composed of a single chemical entity. This compound is known for its unique structure, which includes a cyclohexylamine group bonded to a triethoxysilyl group via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-[(triethoxysilyl)methyl]- can be synthesized through the reaction of cyclohexylamine with a triethoxysilane derivative. The reaction typically involves the use of a catalyst to facilitate the formation of the Si-C bond. The process may require specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanamine, N-[(triethoxysilyl)methyl]- often involves large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or other separation techniques to achieve the required purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine, N-[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Cyclohexanamine, N-[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silane-modified polymers and resins.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism by which Cyclohexanamine, N-[(triethoxysilyl)methyl]- exerts its effects involves the formation of stable Si-C bonds. These bonds are crucial for the compound’s ability to modify surfaces and interfaces. The molecular targets include various substrates where the triethoxysilyl group can form covalent bonds, leading to enhanced properties such as increased hydrophobicity or improved mechanical strength .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the triethoxysilyl group.
Aminopropyltriethoxysilane: Contains a similar triethoxysilyl group but with a different amine structure.
Uniqueness: Cyclohexanamine, N-[(triethoxysilyl)methyl]- is unique due to its combination of a cyclohexylamine group and a triethoxysilyl group. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
N-(triethoxysilylmethyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHQGLVNNOXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC1CCCCC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885354 | |
Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26495-91-0 | |
Record name | N-[(Triethoxysilyl)methyl]cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26495-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, N-((triethoxysilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026495910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(triethoxysilyl)methyl]cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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